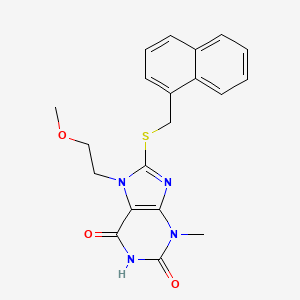

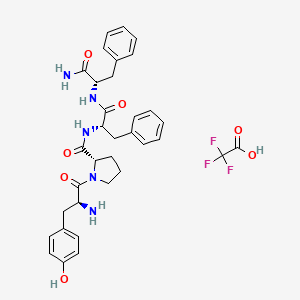

![molecular formula C17H16FN5O3S B3019292 1-(4-fluorophenyl)-6-((2-morpholino-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 534591-83-8](/img/structure/B3019292.png)

1-(4-fluorophenyl)-6-((2-morpholino-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 1-(4-fluorophenyl)-6-((2-morpholino-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a derivative of the pyrazolopyrimidine class, which has been studied for various biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as the 4-fluorophenyl group and the pyrazolopyrimidine core, which are known for their potential in medicinal chemistry.

Synthesis Analysis

The synthesis of related pyrazolopyrimidine derivatives typically involves the condensation of different starting materials, such as amines and carboxylic acids, followed by cyclization and functionalization steps. For instance, the synthesis of 2-phenylpyrazolo[1,5-a]pyrimidin-7-ones involves structural modifications at various positions to enhance anti-inflammatory properties without ulcerogenic activity . Similarly, the synthesis of 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine includes a refluxing step of 1,3,4-oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride . These methods provide insights into the possible synthetic routes that could be applied to the target compound.

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidine derivatives is characterized by the presence of a pyrazole ring fused to a pyrimidine ring. The crystal structure of related compounds, such as 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, has been determined, which helps in understanding the three-dimensional conformation and potential interaction sites for biological activity . The presence of substituents like the 4-fluorophenyl group can influence the molecular geometry and electronic distribution, which are crucial for the compound's biological function.

Chemical Reactions Analysis

The chemical reactivity of pyrazolopyrimidine derivatives is influenced by the substituents attached to the core structure. The introduction of different functional groups can lead to a variety of chemical reactions, such as saponification, cyclization, and condensation, which are essential for the synthesis and modification of these compounds . The thioether linkage in the target compound suggests potential for further chemical transformations, such as oxidation or alkylation, which could be explored for the development of new derivatives with enhanced properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyrimidine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of a morpholine ring, as seen in the related compound 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, can affect the compound's polarity and hydrogen bonding capacity, which in turn influences its solubility and bioavailability . The introduction of fluorine atoms can increase the lipophilicity of the compound, potentially improving its ability to cross biological membranes . These properties are critical for the compound's application as a pharmaceutical agent.

properties

IUPAC Name |

1-(4-fluorophenyl)-6-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN5O3S/c18-11-1-3-12(4-2-11)23-15-13(9-19-23)16(25)21-17(20-15)27-10-14(24)22-5-7-26-8-6-22/h1-4,9H,5-8,10H2,(H,20,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJKXUWOSHMANAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CSC2=NC3=C(C=NN3C4=CC=C(C=C4)F)C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-fluorophenyl)-6-((2-morpholino-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

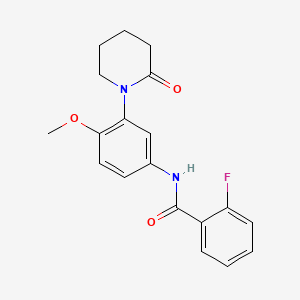

![1-{[1-(4-tert-butylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine](/img/structure/B3019215.png)

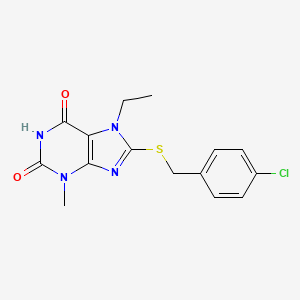

![(Z)-3-butoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3019216.png)

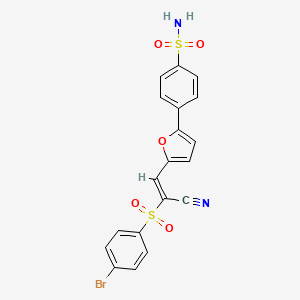

![N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3019217.png)

![tert-butyl N-[(1,2,3,4-tetrahydroquinolin-8-yl)methyl]carbamate](/img/structure/B3019218.png)

![2-(4-fluorophenoxy)-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B3019221.png)

![N-(butan-2-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3019222.png)

![4-(indolin-1-ylsulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B3019226.png)